molecular formula C9H10N4O2S B2639096 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 21357-96-0

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No.: B2639096
CAS No.: 21357-96-0
M. Wt: 238.27
InChI Key: GINARBSIFVGEJO-UHFFFAOYSA-N
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Description

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. The reaction is usually carried out under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its ability to bind to various enzymes and receptors in the biological system. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to interact with multiple molecular targets. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)13-9-10-6-11-12-9/h2-6H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINARBSIFVGEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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